

Theoretical and Computational Investigations of 1-Ethylquinolinium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethylquinolinium

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of **1-Ethylquinolinium**, a quaternary ammonium compound with applications in synthesis and materials science. This document details the physicochemical properties, synthesis, and computational analysis of the **1-Ethylquinolinium** cation, with a focus on its iodide salt. It is intended to serve as a resource for researchers, scientists, and professionals in drug development and related fields, offering both summarized data and detailed methodologies for further investigation.

Introduction

1-Ethylquinolinium is a heterocyclic organic cation belonging to the quinolinium class of compounds. The addition of an ethyl group to the nitrogen atom of the quinoline ring results in a permanent positive charge, making it a quaternary ammonium cation. This structural feature imparts properties such as increased solubility in polar solvents and the ability to act as a phase-transfer catalyst. The iodide salt of **1-Ethylquinolinium** is a common and stable form of this compound, appearing as a yellow or brown crystalline solid.^[1] Understanding the electronic structure, reactivity, and spectroscopic properties of **1-Ethylquinolinium** through computational and experimental methods is crucial for its application in various chemical and pharmaceutical contexts.

Physicochemical and Crystallographic Data

The fundamental properties of **1-Ethylquinolinium** iodide are summarized below. This data is essential for its identification, handling, and application in experimental and computational settings.

Table 1: General and Physicochemical Properties of 1-Ethylquinolinium Iodide

Property	Value	Source(s)
IUPAC Name	1-ethylquinolin-1-ium;iodide	PubChem[2]
CAS Number	634-35-5	PubChem[2]
Molecular Formula	C ₁₁ H ₁₂ IN	PubChem[2]
Molecular Weight	285.13 g/mol	SCBT[3]
Appearance	Yellow or brown crystalline powder	PubChem[1]
Melting Point	158-160 °C	LookChem[4]
SMILES	<chem>CC[N+]1=CC=CC2=CC=CC=C21.[I-]</chem>	PubChem[2]
InChIKey	PMYUGMDDIBOXQM-UHFFFAOYSA-M	PubChem[2]

Table 2: Crystallographic Data for 1-Ethylquinolinium Iodide

The crystal structure of **1-Ethylquinolinium** iodide has been determined by single-crystal X-ray diffraction. The data presented here is from the study by Sun, et al. (2016).[5]

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a (Å)	7.4785
b (Å)	17.1724
c (Å)	8.7420
α (°)	90
β (°)	97.940
γ (°)	90
Z	4
Residual Factor	0.0405

Source: PubChem, derived from Sun, et al. (2016)[\[2\]](#)[\[5\]](#)

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of **1-Ethylquinolinium** iodide.

Synthesis of 1-Ethylquinolinium Iodide

The synthesis of **1-Ethylquinolinium** iodide is typically achieved through the N-alkylation of quinoline with ethyl iodide. This is a classic Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of the quinoline attacks the electrophilic ethyl group of the ethyl iodide, forming a quaternary ammonium salt.

Materials:

- Quinoline
- Ethyl iodide

- Ethanol (or other suitable solvent like acetonitrile)

Procedure:

- In a round-bottom flask, dissolve quinoline in a suitable solvent such as ethanol.
- Add an equimolar amount or a slight excess of ethyl iodide to the solution.
- The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product, **1-Ethylquinolinium** iodide, often precipitates out of the solution as a crystalline solid.
- The solid product is collected by filtration.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/diethyl ether mixture, to yield the final product.^[4]



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Caption: Synthesis workflow for **1-Ethylquinolinium** Iodide.

Computational Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like **1-Ethylquinolinium**. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Computational Protocol for DFT Analysis

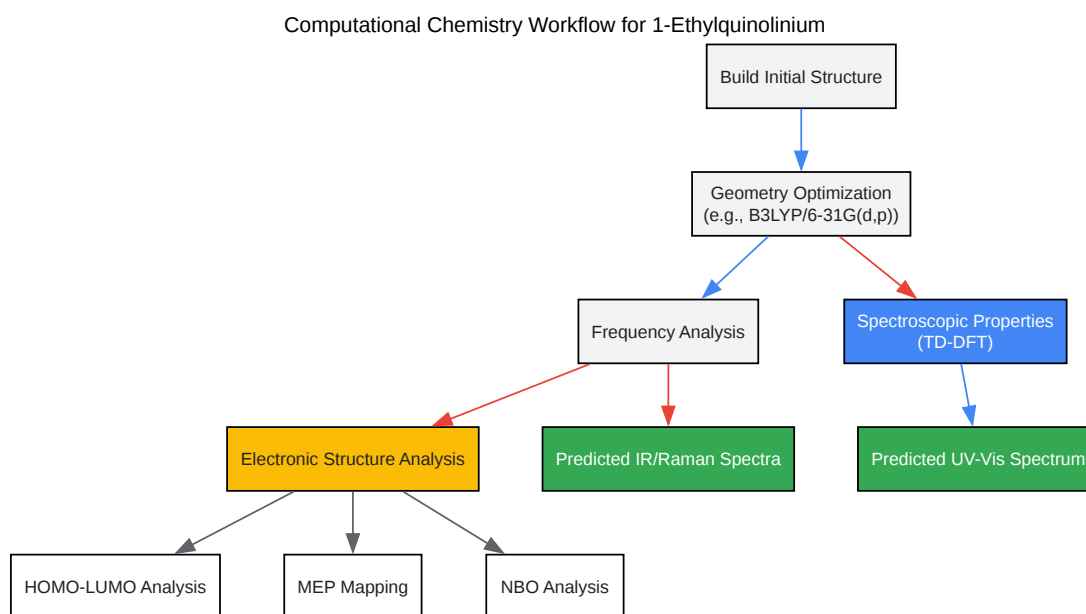
The following protocol outlines a general methodology for the computational study of the **1-Ethylquinolinium** cation using DFT.

Software: A quantum chemistry software package such as Gaussian, ORCA, or ADF is required.

Procedure:

- Geometry Optimization:
 - The initial structure of the **1-Ethylquinolinium** cation is built using a molecular editor.
 - A geometry optimization is performed to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d,p).[\[6\]](#)[\[7\]](#)
- Frequency Analysis:
 - Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
 - The results of the frequency analysis can be used to predict the infrared (IR) and Raman spectra of the molecule.[\[6\]](#)
- Electronic Structure Analysis:
 - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.[\[6\]](#)[\[7\]](#)
 - Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[\[7\]](#)

- Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and intramolecular interactions.
- Spectroscopic Properties (TD-DFT):
 - Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule by calculating the energies of electronic transitions from the ground state to excited states.[8][9]



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Caption: A typical workflow for DFT analysis of **1-Ethylquinolinium**.

Concluding Remarks

This technical guide has provided a consolidated resource on the theoretical and computational aspects of **1-Ethylquinolinium**. The presented data and protocols for synthesis and computational analysis offer a foundation for further research and development involving this compound. The methodologies outlined herein are based on established practices in the field and can be adapted to investigate other quinolinium derivatives and related heterocyclic systems. Future studies could focus on exploring the reaction mechanisms involving **1-Ethylquinolinium** as a catalyst or investigating its potential applications in medicinal chemistry and materials science through more advanced computational models and experimental validations.

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